molecular formula C13H14O4S B14509713 2,2,5-Trimethyl-5-(phenylsulfanyl)-1,3-dioxane-4,6-dione CAS No. 62679-23-6

2,2,5-Trimethyl-5-(phenylsulfanyl)-1,3-dioxane-4,6-dione

Cat. No.: B14509713
CAS No.: 62679-23-6
M. Wt: 266.31 g/mol
InChI Key: PVVSWTSUVDCMAA-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-5-(phenylsulfanyl)-1,3-dioxane-4,6-dione is an organic compound with a complex structure It is characterized by the presence of a dioxane ring substituted with trimethyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-Trimethyl-5-(phenylsulfanyl)-1,3-dioxane-4,6-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,5-trimethyl-1,3-dioxane-4,6-dione with phenylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-5-(phenylsulfanyl)-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler dioxane derivative.

    Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Trimethyl-1,3-dioxane-4,6-dione.

    Substitution: Various substituted dioxane derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,5-Trimethyl-5-(phenylsulfanyl)-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-5-(phenylsulfanyl)-1,3-dioxane-4,6-dione involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can participate in various binding interactions, while the dioxane ring provides structural stability. The compound may modulate specific pathways depending on its chemical environment and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethyl-5-pentylcyclopentanone: A structurally similar compound with different substituents.

    2,2,5-Trimethyl-5-p-tolyl-tetrahydro-furan: Another related compound with a tetrahydrofuran ring instead of a dioxane ring.

Uniqueness

2,2,5-Trimethyl-5-(phenylsulfanyl)-1,3-dioxane-4,6-dione is unique due to the presence of both trimethyl and phenylsulfanyl groups on the dioxane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

62679-23-6

Molecular Formula

C13H14O4S

Molecular Weight

266.31 g/mol

IUPAC Name

2,2,5-trimethyl-5-phenylsulfanyl-1,3-dioxane-4,6-dione

InChI

InChI=1S/C13H14O4S/c1-12(2)16-10(14)13(3,11(15)17-12)18-9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

PVVSWTSUVDCMAA-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)(C)SC2=CC=CC=C2)C

Origin of Product

United States

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